molecular formula C18H18N4O2S B5822157 N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No. B5822157
M. Wt: 354.4 g/mol
InChI Key: ILKZEHQQLJGUBO-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been reported to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. Moreover, this compound has been reported to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, the exact mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine. One of the potential directions is the development of new drugs for the treatment of infectious diseases. This compound has been reported to have broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics.
Another potential direction is the development of new drugs for the treatment of cancer. This compound has been reported to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Moreover, the exact mechanism of action of this compound is not fully understood, which presents an opportunity for further research. Future studies can investigate the molecular targets of this compound and elucidate its mechanism of action.
In conclusion, N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine is a synthetic compound that has potential applications in various fields of research. This compound has been reported to possess antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Its broad-spectrum antimicrobial activity and low toxicity make it a potential candidate for the development of new antibiotics and cancer therapies. Further research is needed to elucidate its mechanism of action and molecular targets.

Synthesis Methods

The synthesis of N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine involves the reaction of 4-methoxybenzylamine with 4-methoxybenzaldehyde in the presence of ethanol and sodium hydroxide. The resulting product is then treated with thiosemicarbazide to obtain the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields of research. This compound has been reported to possess antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammation.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-N-[3-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-23-16-7-3-14(4-8-16)11-20-22-13-19-21-18(22)25-12-15-5-9-17(24-2)10-6-15/h3-11,13H,12H2,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKZEHQQLJGUBO-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.